molecular formula C7H7N3O B12278099 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12278099
M. Wt: 149.15 g/mol
InChI Key: GDXJKEZASJCTQI-UHFFFAOYSA-N
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Description

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide

Industrial Production Methods

Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the use of environmentally friendly oxidizers can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyridine with a hydroxyl group, while reduction may result in a triazolopyridine with an alkyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. Its ability to act as an inverse agonist for RORγt and inhibit multiple enzymes makes it a valuable compound in medicinal chemistry .

Biological Activity

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine is a derivative of the triazolo-pyridine family, which has gained attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, with applications in antimicrobial and antiviral therapies. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Compounds in the triazolo[1,5-a]pyridine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, derivatives have demonstrated significant inhibitory effects against CDK-2 with IC50 values in the low micromolar range .
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of MGC-803 and HCT-116 cells . The mechanism often involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : this compound derivatives have exhibited antibacterial activity against pathogens such as Enterococcus faecium, indicating their potential use in treating infections .

Structure-Activity Relationships (SAR)

The SAR studies of triazolo[1,5-a]pyridine derivatives highlight the importance of substituents on the pyridine ring:

CompoundSubstituentActivityIC50 (µM)
H12NoneAnticancer (MGC-803)9.47
H12MethoxyAnticancer (HCT-116)9.58
H12MethoxyAnticancer (MCF-7)13.1
2NoneTubulin inhibitor (HCT-116)0.53
4NoneLSD1 inhibitor (MGC-803)0.154

This table summarizes key findings from various studies that demonstrate how modifications to the core structure can enhance biological activity.

Case Study 1: Anticancer Activity

In a study evaluating a series of triazolo[1,5-a]pyrimidine derivatives, compound H12 was identified as a potent antiproliferative agent against three human cancer cell lines: MGC-803, HCT-116, and MCF-7. The IC50 values were significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-Fu), indicating a strong potential for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of triazolo[1,5-a]pyrimidine derivatives revealed that certain compounds exhibited narrow-spectrum activity against E. faecium. These findings suggest that modifications to the triazole structure can lead to effective treatments for resistant bacterial strains .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-7-4-2-3-6-8-5-9-10(6)7/h2-5H,1H3

InChI Key

GDXJKEZASJCTQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=NN21

Origin of Product

United States

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